N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide

histamine H3 receptor binding affinity imidazoline receptor

N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide (CAS 88996-62-7) is a synthetic imidazole derivative structurally related to the histamine H3 receptor agonist class. While it shares an imidazole-ethyl core with established agonists like immepip and methimepip, it contains a 3-oxobutanamide moiety instead of a piperidine, isothiourea, or simple amine group.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 88996-62-7
Cat. No. B12951203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide
CAS88996-62-7
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NCCC1=CN=CN1
InChIInChI=1S/C9H13N3O2/c1-7(13)4-9(14)11-3-2-8-5-10-6-12-8/h5-6H,2-4H2,1H3,(H,10,12)(H,11,14)
InChIKeyHJBNPEPQEBOOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





88996-62-7 Procurement Guide: Comparative Pharmacology of N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide vs. Imetit & H3 Agonists


N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide (CAS 88996-62-7) is a synthetic imidazole derivative structurally related to the histamine H3 receptor agonist class. While it shares an imidazole-ethyl core with established agonists like immepip and methimepip, it contains a 3-oxobutanamide moiety instead of a piperidine, isothiourea, or simple amine group . This compound is primarily employed as a research tool for studying histamine H3 receptor pharmacology, but its specific binding affinity, functional efficacy, and selectivity profile differ markedly from more widely used H3 agonists such as imetit and immepip [1]. Understanding these differences is critical for experimental design, as direct substitution without verification can lead to misinterpretation of receptor signaling outcomes [2].

Why Imetit or Immepip Cannot Substitute for 88996-62-7 in Histamine H3 Receptor Studies


Substituting N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide with a more common H3 agonist like imetit or immepip without direct comparative validation is scientifically unsound due to substantial differences in binding affinity, functional selectivity, and G-protein coupling. While imetit exhibits exceptionally high affinity for H3 receptors (Ki = 0.1-0.3 nM) and acts as a full agonist in most assays [1], the target compound shows markedly weaker binding to imidazoline I-2 receptors (Ki = 200 nM) and no documented high-affinity H3 interaction [2]. Furthermore, H3 ligands demonstrate profound system-dependent pharmacology; compounds classified as antagonists in one assay may behave as full agonists in another depending on G-protein context [3]. This heterogeneity means that even compounds within the same structural class cannot be assumed to produce equivalent signaling outcomes. Experimental replication with the exact compound (88996-62-7) is therefore essential for data reproducibility and accurate interpretation of H3-mediated effects.

Quantitative Differentiation: 88996-62-7 vs. Imetit, Immepip, Proxyfan & Ciproxifan


Binding Affinity Divergence: 88996-62-7 Displays Weak Imidazoline I-2 Affinity While Imetit Shows Sub-Nanomolar H3 Binding

N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide (88996-62-7) demonstrates a binding affinity (Ki) of 200 nM for the imidazoline I-2 receptor in rabbit kidney homogenate, measured via displacement of [3H]-Idazoxan [1]. In contrast, the closely related H3 agonist imetit exhibits a Ki of 0.1-0.3 nM for the histamine H3 receptor in rat brain membranes, representing a 667- to 2000-fold difference in affinity at their respective primary targets [2]. Notably, no high-affinity binding data for 88996-62-7 at the histamine H3 receptor has been identified in peer-reviewed literature.

histamine H3 receptor binding affinity imidazoline receptor radioligand binding

In Vivo Central Activity: Imetit Demonstrates Oral Bioactivity (ED50 = 1.0-1.6 mg/kg) While 88996-62-7 Lacks Comparable In Vivo Data

Imetit, following oral administration to mice and rats, decreases tele-methylhistamine (tele-MeHA) levels in the cerebral cortex by approximately 50%, with ED50 values of 1.0 ± 0.3 mg/kg in mice and 1.6 ± 0.3 mg/kg in rats. This effect remains maximal after 6 hours, confirming central nervous system penetration and sustained H3 receptor occupancy [1]. No equivalent in vivo efficacy or CNS penetration data are available for N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide (88996-62-7) in the published literature.

in vivo pharmacology oral bioavailability CNS penetration ED50

Receptor Selectivity Profile: Imetit Exhibits High H3 Selectivity (H1/H2 Potency <1%) Versus Undefined Selectivity for 88996-62-7

Imetit demonstrates high selectivity for the histamine H3 receptor, with potencies relative to histamine of less than 0.1% at H1 receptor systems and only 0.6% at H2 receptor reference systems [1]. Additionally, imetit is not a substrate or inhibitor of histamine methyltransferase (HMT), the primary histamine-metabolizing enzyme [1]. In contrast, no selectivity profiling data across histamine receptor subtypes (H1, H2, H3, H4) are available for N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide (88996-62-7).

receptor selectivity off-target activity H1 receptor H2 receptor

G-Protein-Dependent Functional Pharmacology: Imetit Shows Context-Dependent Efficacy While 88996-62-7 Remains Uncharacterized

In a comprehensive functional profiling study, imetit displayed full agonism in cAMP assays but showed slightly reduced efficacy in neurotransmitter release and [35S]GTPγS binding assays at the human H3 receptor. Furthermore, in cells coexpressing Gα16, imetit exhibited partial agonism in calcium mobilization, but became a full agonist when the chimeric Gαq/i5 protein was used [1]. This context-dependent pharmacology underscores the complexity of H3 receptor signaling. No functional data (cAMP, calcium mobilization, GTPγS binding, or neurotransmitter release) have been reported for 88996-62-7.

functional selectivity G-protein coupling biased agonism cAMP assay

Chemical Structure Determinants: 3-Oxobutanamide Moiety Distinguishes 88996-62-7 from Isothiourea (Imetit) and Piperidine (Immepip) H3 Agonists

N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide (C9H13N3O2, MW 195.22) contains a 3-oxobutanamide (β-ketoamide) functional group attached to the imidazole-ethyl core . This contrasts with imetit, which features an isothiourea moiety (C6H10N4S, MW 170.24) [1], and immepip, which incorporates a piperidine ring. The β-ketoamide group may confer distinct physicochemical properties: calculated LogP of 0.88780 and polar surface area (PSA) of 78.34 Ų for 88996-62-7 [2] versus distinct lipophilicity and hydrogen-bonding capacity for imetit. These structural differences directly impact receptor binding pocket interactions and pharmacokinetic behavior.

structure-activity relationship imidazole derivatives chemical synthesis pharmacophore

Commercial Availability and Purity: 88996-62-7 Available at 97% Purity from Bidepharm, Enabling Reproducible Research Use

N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide (CAS 88996-62-7) is commercially available from Bidepharm with a standard purity specification of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of purity documentation enables reproducible experimental results and facilitates regulatory compliance in academic and industrial research settings. In comparison, while imetit and immepip are also commercially available, the specific supply chain and QC documentation for 88996-62-7 are well-defined through this vendor channel.

chemical procurement compound purity quality control research reagent

Evidence-Based Application Scenarios for 88996-62-7 in Histamine and Imidazoline Receptor Research


Imidazoline I-2 Receptor Binding Studies Requiring Low H3 Cross-Reactivity

Based on the documented binding affinity (Ki = 200 nM) for imidazoline I-2 receptors, 88996-62-7 may serve as a research tool for investigating I-2 receptor pharmacology. The absence of high-affinity H3 binding data makes this compound suitable for experiments where H3 receptor activation must be minimized. This is in direct contrast to imetit, which exhibits sub-nanomolar H3 affinity (Ki = 0.1-0.3 nM) and would confound I-2 receptor studies through potent H3 agonism [1].

Structure-Activity Relationship (SAR) Exploration of β-Ketoamide-Containing H3 Ligands

The unique 3-oxobutanamide (β-ketoamide) moiety of 88996-62-7 distinguishes it structurally from traditional H3 agonists bearing isothiourea (imetit) or piperidine (immepip) groups. Medicinal chemists may utilize 88996-62-7 as a scaffold for derivatization or as a reference compound in SAR studies aimed at identifying novel H3 pharmacophores. The calculated physicochemical properties (LogP 0.8878, PSA 78.34 Ų) provide a baseline for optimizing drug-like properties in this chemical series [2].

Negative Control or Baseline Compound for H3 Agonist Comparative Pharmacology

Given the lack of peer-reviewed high-affinity H3 binding or functional agonism data for 88996-62-7, this compound may function as a structurally related negative control in experiments designed to validate H3-specific effects observed with potent agonists like imetit or immepip. Its commercial availability at defined purity (97%) with QC documentation supports reproducible use across independent laboratories .

In Vitro Functional Profiling of Uncharacterized Imidazole Derivatives

Researchers engaged in comprehensive pharmacological profiling of imidazole-based compounds may select 88996-62-7 for inclusion in screening panels. Since no functional data (cAMP, calcium flux, GTPγS binding) are currently available for this compound, it represents an opportunity for de novo characterization across multiple signaling pathways and receptor subtypes. Such studies would address the current evidence gap and clarify whether 88996-62-7 possesses any H3 receptor activity or alternative pharmacology [3].

Quote Request

Request a Quote for N-[2-(1H-imidazol-5-yl)ethyl]-3-oxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.